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Compound of Interest

Methyl 2-(3-
Compound Name:
hydroxyphenoxy)acetate

Cat. No.: B8712804

Get Quote

Executive Summary & Nomenclature Clarification

Note to Researchers: While occasionally queried under the misnomer "Methyl 2-(3-

hydroxyphenoxy)acetate" (which technically refers to the ether-linked1[1]), the CAS Registry
Number 42058-59-3 strictly identifies Methyl 2-(3-hydroxyphenyl)acetate (Synonym: Methyl 3-
hydroxyphenylacetate)[2]. This guide focuses exclusively on the rigorously validated CAS
42058-59-3, a highly versatile bifunctional building block utilized in the synthesis of 3[3], 4[4],
and 5[5].

Physicochemical Profiling

Understanding the baseline physical properties is critical for downstream chromatographic
purification and reaction scaling.
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Property Value Source
. Methyl 2-(3-

Chemical Name [2]
hydroxyphenyl)acetate

CAS Number 42058-59-3

Molecular Formula C9H1003 [2]

Molecular Weight 166.17 g/mol [2]
Colorless to Light

Appearance o
orange/Yellow clear liquid

Boiling Point 146 °C at 1.9 kPa

Purity (GC) >98.0%

H-Bond Donors/Acceptors 1.0/3.0

Molar Refractivity 44.33

Mechanistic Reactivity & Structural Significance

The synthetic utility of CAS 42058-59-3 stems from its orthogonal reactivity profile. The
molecule possesses two distinct functional centers:

e Phenolic Hydroxyl (C3 position): Highly susceptible to base-mediated O-alkylation and
Phase Il metabolic conjugation (e.g., glucuronidation)[6].

o Methyl Ester: Serves as a stable protecting group during phenol modification but can be
selectively hydrolyzed under basic or acidic conditions to yield the free acetic acid
derivative[4].
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Fig 1. Primary reaction pathways of CAS 42058-59-3 targeting the phenol and ester moieties.

Experimental Protocols & Synthetic Workflows

As an Application Scientist, | emphasize that experimental protocols must be designed as self-
validating systems. The following methodologies have been optimized for yield,
stereoselectivity, and structural integrity.

Protocol A: Base-Mediated O-Alkylation (Antitumor
Phospholipid Precursors)

This protocol is utilized to synthesize lipophilic derivatives, such as methyl 3-
oleoxyphenylacetate, which act as precursors to p38 MAPK-downregulating antitumor
agents|[5].

Causality & Rationale: Potassium carbonate (K2COs) in N,N-Dimethylformamide (DMF) is
selected because DMF, as a polar aprotic solvent, poorly solvates the phenoxide anion. This
lack of solvation maximizes the nucleophilicity of the oxygen for the Sn2 attack on the alkyl
bromide[5].

Step-by-Step Methodology:
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« Initiation: Dissolve methyl 3-hydroxyphenylacetate (0.50 g, 3.01 mmol) in 5 mL of anhydrous
DMF[5].

o Deprotonation: Add K2COs (1.25 g, 9.03 mmol) and stir for 30 minutes at room temperature
to ensure complete formation of the phenoxide[5].

» Alkylation: Introduce the alkyl bromide (e.g., oleyl bromide, 3.97 mmol) and elevate the
temperature to 60 °C for 7 hours[5].

e Quenching & Extraction: Cool to room temperature, dilute with deionized water, and extract
three times with Ethyl Acetate (EtOAC)[5].

e Washing: Wash the combined organic layers with brine to remove residual DMF, and dry
over anhydrous MgSOa[5].

 Purification: Concentrate in vacuo and purify via silica gel column chromatography
(EtOAc/Hexane 1:20)[5].

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The
disappearance of the highly polar phenolic starting material confirms reaction completion. Post-
purification *H NMR (400 MHz, CD30OD) must show the disappearance of the phenolic -OH
proton and the emergence of a triplet at ~3.94 ppm (J = 6.6 Hz, 2H), confirming the formation
of the -O-CHz- ether linkage[5].

Protocol B: Lewis Acid-Catalyzed Glucuronidation

Glucuronidation is a critical Phase Il biotransformation. Synthesizing authentic glucuronide
standards of CAS 42058-59-3 is essential for bioavailability and pharmacokinetic assays|6].

Causality & Rationale: The use of Boron trifluoride diethyl etherate (BFs-Et20) at sub-zero
temperatures (-20 °C) is critical. The Lewis acid activates the trichloroacetimidate leaving group
of the Schmidt imidate. The low temperature prevents the rapid decomposition of the imidate
and ensures the stereoselective formation of the [3-glucuronide linkage by utilizing the
neighboring group participation of the C2-acetate on the sugar donor[6].
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1. Suspend Reagents

Phenol + Imidate + Sieves in CH2CI2

2. Desiccation
Stir at RT for 1h under Argon

4. Propagation
Warm to 0°C, stir for 4 days

5. Isolation
Chromatography (Toluene/Acetone)
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Fig 2. Step-by-step Lewis acid-catalyzed glucuronidation workflow for metabolite synthesis.

Step-by-Step Methodology:
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Suspension: Combine methyl 3-hydroxyphenylacetate (166 mg, 1 mmol), Schmidt imidate
(320 mg, 0.67 mmol), and powdered 4A molecular sieves (67 mg) in 8 mL of dry CHzCl>
under an argon atmosphere[6].

Desiccation: Stir at room temperature for 1 hour. Crucial: The molecular sieves scavenge
trace water that would otherwise hydrolyze the moisture-sensitive imidate[6].

Catalytic Activation: Cool the reaction mixture to -20 °C and add BFs-Et20 (10.5 yL, 0.0836
mmol)[6].

Propagation: Allow the mixture to warm to O °C and stir continuously for 4 days[6].

Isolation: Purify directly via column chromatography using a Toluene/Acetone (5:1) gradient
to yield the protected glucuronide as a solid (approx. 60% vyield)[6].

Self-Validation System: Utilize Electrospray lonization Mass Spectrometry (ESI-MS) to confirm
the [M+Na]* adduct of the protected glucuronide. Subsequent *H NMR analysis should reveal
the anomeric proton as a distinct doublet (J = 7-8 Hz), definitively proving the B-configuration

of the newly formed glycosidic bond.

Applications in Advanced Therapeutics

Beyond basic building block chemistry, CAS 42058-59-3 is a cornerstone in several advanced
drug discovery pipelines:

y-Glutamyl Transpeptidase (GGT) Inhibitors: Derivatives of 3-hydroxyphenylacetate exhibit
over 150 times higher inhibitory activity toward human GGT compared to their 4-hydroxy
analogs, highlighting the profound impact of meta-substitution on enzyme active site
binding[4].

PPAR-delta Modulators: The phenolic hydroxyl group serves as an anchor point for coupling
reactions (e.g., with Cs2COs in CH3CN) to synthesize complex architectures that modulate
human peroxisome proliferator-activated receptor delta (hPPAR-delta), targeting metabolic
diseases|3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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